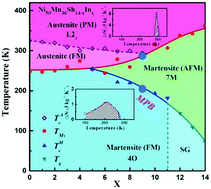Zero-thermal-hysteresis magnetocaloric effect induced by magnetic transition at a morphotropic phase boundary in Heusler Ni50Mn36Sb14−xInx alloys
Physical Chemistry Chemical Physics Pub Date: 2018-06-14 DOI: 10.1039/C8CP02720J
Abstract
With the development of magnetic refrigerant technology, magnetic substances with a large magnetocaloric effect (MCE) and nearly zero thermal hysteresis are desired. Although Ni–Mn based Heusler alloys have been found to produce large MCEs and have attracted increasing attention recently, the occurrence of thermal hysteresis accompanying MCE due to the nature of first-order phase transition limits its applications with magnetic refrigeration. Up to now, an effective theory or method to eliminate this thermal hysteresis is still lacking. Here, we propose to utilize the feature of magnetic transition at the morphotropic phase boundary (MPB) to eliminate thermal hysteresis and thus design a MPB-involved phase diagram in Heusler alloys of Ni50Mn36Sb14−xInx (x = 0–14). As theoretically expected, the magnetic transition at MPB really yields a MCE with a negligible thermal hysteresis (∼0 K) and the refrigerant capacity arrives at a maximum value of 108.2 J kg−1 at the composition of x = 9. Our findings provide an effective way to design large MCE materials with zero thermal hysteresis.

Recommended Literature
- [1] Gold-catalyzed oxidative cleavage of aryl-substituted alkynyl ethers using molecular oxygen. Simultaneous degradation of C–H and single and triple carbon–carbon bonds under ambient conditions†
- [2] Insights into structure–property relationships in ionic liquids using cyclic perfluoroalkylsulfonylimides†
- [3] Nano-curcumin supplementation in critically ill patients with sepsis: a randomized clinical trial investigating the inflammatory biomarkers, oxidative stress indices, endothelial function, clinical outcomes and nutritional status
- [4] Front cover
- [5] Al-Doped chitosan nonwoven in a novel adsorption reactor with a cylindrical sleeve for dye removal: performance and mechanism of action†
- [6] Tuning the photothermal properties of carbon dots in the deep-red to near-infrared wavelength regions for tumor therapy
- [7] A new mechanism for the Favorskii rearrangement†
- [8] W2O3I4 and WO2I2: metallic phases in the chemical transport reaction of tungsten†
- [9] Plasmonic silver incorporated silver halides for efficient photocatalysis
- [10] Sustainable route to methyl-9-hydroxononanoate (polymer precursor) by oxidative cleavage of fatty acid methyl ester from rapeseed oil†










